molecular formula C12H17N3O2 B13434472 tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B13434472
M. Wt: 235.28 g/mol
InChI Key: XATFYBXZVRVVIJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate (CAS: 1174020-37-1) is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core substituted with an amino group at the 4-position and a tert-butyl carboxylate ester at the 6-position. Its molecular formula is C₁₂H₁₇N₃O₂, with a molecular weight of 235.28 g/mol . The tert-butyl group serves as a protective moiety, enhancing solubility and stability during synthetic processes. This compound is primarily utilized as a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl 4-amino-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-8-9(13)4-5-14-10(8)7-15/h4-5H,6-7H2,1-3H3,(H2,13,14)

InChI Key

XATFYBXZVRVVIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CN=C2C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves the reaction of appropriate pyridine derivatives with tert-butyl esters under controlled conditions. One common method involves the use of tert-butyl 4-aminopyridine-3-carboxylate as a starting material, which undergoes cyclization and functional group modifications to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It may be used in assays to investigate its effects on cellular processes and pathways .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for various applications, including the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in biological assays or therapeutic applications .

Comparison with Similar Compounds

Brominated Derivatives

  • tert-Butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

    • Molecular Formula : C₁₂H₁₅BrN₂O₂
    • Molecular Weight : 299.17 g/mol
    • Key Features : Bromine substitution at the 2-position introduces reactivity for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). This derivative is critical for constructing C–C or C–N bonds in drug candidates .
    • Synthetic Accessibility : Synthesized via halogenation of the parent pyrrolo[3,4-b]pyridine core, often requiring palladium catalysis for further functionalization .

Pyrimidine-Fused Analogues

  • tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Molecular Formula: C₁₁H₁₆N₄O₂ Molecular Weight: 236.27 g/mol Key Features: The pyrrolo[3,4-d]pyrimidine core introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and binding affinity to enzymatic targets like kinases .

Functional Group Analogues

Keto-Substituted Derivatives

  • Methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate Molecular Formula: C₁₀H₈N₂O₄ Molecular Weight: 220.18 g/mol Key Features: The diketone moiety at positions 5 and 7 increases electrophilicity, enabling nucleophilic additions. This derivative is less stable under basic conditions due to enolization .

Piperazine-Linked Analogues

  • (5S)-6-(5-Chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate
    • Molecular Formula : C₁₈H₁₈ClN₅O₃
    • Molecular Weight : 403.82 g/mol
    • Key Features : The piperazine group enhances water solubility and bioavailability, making this compound a candidate for oral drug formulations .

Key Research Findings

  • Reactivity: The amino group in the target compound facilitates electrophilic substitutions, while brominated derivatives are pivotal for transition metal-catalyzed reactions .
  • Biological Activity : Pyrrolo[3,4-b]pyridine derivatives exhibit moderate kinase inhibition (IC₅₀: 10–100 nM in preliminary assays), with piperazine-linked variants showing improved selectivity .
  • Stability : The tert-butyl ester in the target compound enhances thermal stability (decomposition >150°C) compared to benzyl or methyl esters .

Biological Activity

The compound tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is a derivative of pyrrolo[3,4-b]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate primarily involves its interaction with various molecular targets. These interactions can lead to:

  • Inhibition of Kinases : Similar compounds have demonstrated potent inhibitory effects on kinases such as c-Met, which is implicated in cancer progression and metastasis. For instance, derivatives in the pyrazolo[3,4-b]pyridine class have shown IC50 values in the nanomolar range against c-Met kinase .
  • Modulation of Neurotransmitter Receptors : The compound may interact with neurotransmitter receptors, influencing neurochemical signaling pathways and potentially offering therapeutic benefits in neurological disorders.

Therapeutic Potential

Research indicates that pyrrolo[3,4-b]pyridine derivatives possess a broad spectrum of pharmacological properties:

  • Antitumor Activity : Compounds related to this structure have been studied for their cytotoxic effects on various cancer cell lines. For example, certain derivatives exhibited moderate cytotoxicity against ovarian cancer cells while maintaining lower toxicity towards healthy cells .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases. Inhibitory effects on pro-inflammatory cytokines have been observed in experimental models .
  • Antioxidant Capacity : Some studies have highlighted the antioxidant properties of pyrrolo[3,4-b]pyridine derivatives, suggesting their role in mitigating oxidative stress-related damage in cells .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
Kinase InhibitionPyrazolo[3,4-b]pyridineIC50 = 0.39 nM
CytotoxicityPyrrolo[3,4-b]pyridineModerate against ovarian cancer
Anti-inflammatoryPyrrolo DerivativeReduced TNF-alpha levels
Antioxidant ActivityPyrrolo DerivativeSignificant reduction in ROS levels

Detailed Research Findings

  • Antitumor Studies : A study by Kalai et al. explored the cytotoxicity of a pyrrolo derivative against various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .
  • Enzymatic Inhibition : Recent research has focused on the compound's ability to inhibit specific enzymes involved in disease pathways. For instance, studies have shown that certain derivatives can effectively inhibit DYRK1A kinase with nanomolar affinity, showcasing their potential in neurodegenerative disease treatment .
  • Inflammation and Oxidative Stress : Investigations into the anti-inflammatory properties revealed that the compound could significantly reduce levels of pro-inflammatory cytokines in vitro. Additionally, its antioxidant capacity was confirmed through assays measuring reactive oxygen species (ROS) levels .

Q & A

Q. What are the critical steps and conditions for synthesizing tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate with high purity?

Methodological Answer: Synthesis of this compound typically involves multi-step protocols, including cyclization, functional group protection, and deprotection. Key considerations include:

  • Cyclization Reactions : Use of tert-butyloxycarbonyl (Boc) protection for the amine group to prevent side reactions during heterocycle formation .
  • Catalyst Selection : Palladium or copper catalysts for cross-coupling reactions to introduce substituents into the pyrrolo-pyridine core .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. Table 1: Example Synthesis Protocol (Analogous Compounds)

StepReagents/ConditionsPurposeReference
1Boc-protected amine, DMF, 80°CCore cyclization
2Pd(PPh₃)₄, aryl halideCross-coupling
3TFA in DCMBoc deprotection

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Boc-group integrity (e.g., tert-butyl protons at δ 1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 265.12) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water mobile phase) .
  • IR Spectroscopy : Detection of carbonyl (C=O) stretching (~1700 cm⁻¹) from the carboxylate group .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .
  • Light Sensitivity : Protect from UV exposure by using amber glassware or opaque storage .
  • Solubility Considerations : DMSO or ethanol is recommended for stock solutions to avoid decomposition in aqueous buffers .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s inhibition of CDK2?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ values using ATP-competitive fluorescence polarization assays with recombinant CDK2/cyclin E .
  • Structural Studies : Perform X-ray crystallography or molecular docking to identify binding interactions (e.g., hydrogen bonding with Lys33/Glu51 residues) .
  • Mutagenesis Validation : Engineer CDK2 mutants (e.g., K33A, E51Q) to confirm critical binding sites via pull-down assays .

Q. How should contradictory data in biological activity studies (e.g., varying IC₅₀ values) be addressed?

Methodological Answer:

  • Assay Standardization : Control variables such as ATP concentration, buffer pH, and incubation time across labs .
  • Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis in MCF-7 cells) .
  • Structural Analog Comparison : Compare activity with derivatives lacking the Boc group or amino substituent to isolate functional motifs .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Scaffold Diversification : Synthesize analogs with substituents at positions 4 and 7 (e.g., halogens, methyl groups) to assess steric/electronic effects .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrogen bond donors/acceptors) .
  • ADMET Profiling : Evaluate metabolic stability (microsomal assays) and permeability (Caco-2 cells) to prioritize analogs .

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